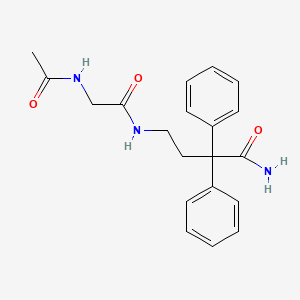

Imidafenacin metabolite M3

Description

Properties

CAS No. |

503598-13-8 |

|---|---|

Molecular Formula |

C20H23N3O3 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[(2-acetamidoacetyl)amino]-2,2-diphenylbutanamide |

InChI |

InChI=1S/C20H23N3O3/c1-15(24)23-14-18(25)22-13-12-20(19(21)26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H2,21,26)(H,22,25)(H,23,24) |

InChI Key |

CCKHACHRKIVGLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Imidafenacin Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrile intermediate formation | 4-bromo-2,2-diphenylbutanenitrile + 2-methylimidazole, DMF/DMSO, 100-150 °C, base | 77-91 | Base: triethylamine or 2-methylimidazole |

| Hydrolysis to amide | 70% H2SO4 at 140-150 °C or KOH in isopropanol | 25-45 | Acid hydrolysis low yield; base better but complex purification |

| Purification | Crystallization of hydrochloride or phosphate salts | 31-45 | Hygroscopic intermediates complicate process |

Preparation of Imidafenacin Metabolite M3

Metabolic Formation

This compound is primarily formed in vivo through enzymatic biotransformation involving:

- Hydrolysis and oxidation of the parent compound’s amide and imidazole moieties.

- Phase I metabolism by liver enzymes such as cytochrome P450 oxidases.

- The metabolite M3 contains acetylamino and carbamoyl functional groups, indicating modifications of the parent amide and nitrile groups.

Synthetic Preparation Approaches

Direct synthetic preparation of metabolite M3 is less frequently reported but can be approached by:

- Chemical Hydrolysis and Acetylation: Starting from Imidafenacin or its intermediates, selective hydrolysis of the amide bond followed by acetylation can yield the metabolite structure.

- Amide Bond Formation: Using 3-carbamoyl-3,3-diphenylpropyl amine derivatives reacted with acetylated amino acids or acetamide derivatives.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization are used to isolate pure metabolite M3.

Analytical and Separation Methods

Advanced liquid chromatography techniques have been developed to separate and quantify Imidafenacin and its metabolites, including M3, from biological matrices. These methods are critical for confirming the identity and purity of metabolite M3 during preparation.

Research Findings and Industrial Considerations

- The industrial synthesis of Imidafenacin and its metabolites requires optimization to improve yield and purity while minimizing hygroscopic and unstable intermediates.

- The use of synthetic adsorbents and salt formation for purification has been explored but presents operational challenges.

- Improved processes focus on stable intermediates and milder hydrolysis conditions to enhance overall yield and reduce production costs.

- Metabolite M3’s preparation is often integrated into metabolic studies rather than large-scale synthesis, emphasizing the need for sensitive analytical methods.

Summary Table: Preparation Methods Comparison

| Preparation Aspect | Method/Condition | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitrile intermediate synthesis | 4-bromo-2,2-diphenylbutanenitrile + 2-methylimidazole, DMF/DMSO, base, 100-150 °C | 77-91 | High intermediate yield | Requires high temperature |

| Hydrolysis to Imidafenacin | 70% H2SO4 (acidic) or KOH (basic) | 25-45 | Acidic: simple; Basic: cleaner | Acidic: low yield, side reactions; Basic: complex purification |

| Purification | Crystallization of salts (HCl, phosphate) | 31-45 | Purifies product | Hygroscopic salts, handling issues |

| Metabolite M3 synthesis | Hydrolysis and acetylation of Imidafenacin or intermediates | Variable | Produces metabolite M3 | Limited direct synthetic data |

| Analytical separation | Liquid chromatography (HPLC) | N/A | High specificity and sensitivity | Requires advanced instrumentation |

Scientific Research Applications

Pharmacokinetics and Metabolism

Imidafenacin is rapidly absorbed after oral administration, with a bioavailability of approximately 57.8% . The compound undergoes metabolism primarily through cytochrome P450 enzymes (CYP3A4) and UDP-glucuronosyltransferases (UGT1A4), leading to various metabolites, including M3. Notably, the main metabolite identified is M-9, while M-2 and M-4 are also present but in lower concentrations .

The elimination half-life of Imidafenacin is about 3 hours, with a significant portion excreted unchanged in urine . The metabolic pathway indicates that while the parent compound exhibits high affinity for muscarinic receptors (particularly M1 and M3), the metabolites, including M3, show lower affinities for these receptors .

Therapeutic Applications

1. Overactive Bladder Treatment

Imidafenacin is primarily indicated for managing overactive bladder syndrome. Its mechanism involves antagonism of muscarinic acetylcholine receptors in the bladder, which reduces detrusor muscle contractions and urinary frequency. Clinical studies demonstrate that Imidafenacin has a favorable efficacy profile compared to other anticholinergics, with a good safety profile .

2. Selectivity for Muscarinic Receptors

Imidafenacin shows higher selectivity for the urinary bladder compared to salivary glands and other tissues. This selectivity minimizes common side effects associated with anticholinergic medications, such as dry mouth and constipation. The metabolites, including M3, do not exhibit significant pharmacological activity at muscarinic receptors, which may contribute to the overall tolerability of Imidafenacin therapy .

Case Studies

Case Study 1: Efficacy in Clinical Trials

In a clinical trial involving patients with overactive bladder, Imidafenacin demonstrated significant improvements in urinary frequency and urgency compared to placebo. Patients reported a reduction in daily micturition episodes and improved quality of life metrics .

Case Study 2: Comparative Analysis with Other Anticholinergics

A comparative study analyzed the effects of Imidafenacin against other anticholinergic agents such as oxybutynin and tolterodine. Results indicated that Imidafenacin provided similar or superior efficacy with fewer side effects related to systemic anticholinergic activity .

Summary Table of Key Findings

| Parameter | Imidafenacin | M3 Metabolite |

|---|---|---|

| Bioavailability | 57.8% | Not directly measured |

| Half-life | 3 hours | Not applicable |

| Primary Action | Muscarinic antagonist | Low affinity for receptors |

| Clinical Use | Overactive bladder treatment | None documented |

| Side Effects | Minimal | None documented |

Mechanism of Action

Imidafenacin metabolite M3 exerts its effects by binding to and antagonizing muscarinic receptors, particularly M1 and M3 receptors . These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, metabolite M3 reduces bladder contractions, thereby alleviating symptoms of overactive bladder. The molecular pathways involved include the inhibition of calcium release from the sarcoplasmic reticulum and the reduction of adenylate cyclase activity .

Comparison with Similar Compounds

Pharmacokinetics :

- Bioavailability : 57.8% after oral administration .

- Half-life : ~3 hours, with dose-linear pharmacokinetics .

- Metabolism : Primarily metabolized by CYP3A4 (to oxidized metabolite M-2) and UGT1A4 (to N-glucuronide conjugate) .

- Excretion : ~15% excreted unchanged in urine; majority eliminated via hepatic metabolism .

Clinical Use :

- Approved in Japan (2007) and Indonesia (2019) under trade names Uritos® and Staybla® .

- Recommended dose: 0.1 mg twice daily .

Imidafenacin is compared to other anticholinergics (e.g., tolterodine, oxybutynin) in terms of receptor selectivity, efficacy, and tolerability. Key findings are summarized below:

Receptor Selectivity and Mechanism

Imidafenacin’s high M₃/M₁ selectivity reduces off-target effects (e.g., dry mouth, constipation) compared to non-selective agents like oxybutynin .

Clinical Efficacy

A meta-analysis of 12 RCTs demonstrated:

- Similar efficacy across anticholinergics for reducing daily voids, urgency, and incontinence episodes .

- Superiority of imidafenacin in reducing nocturia episodes (mean difference: -0.3 episodes/night) .

- In a head-to-head trial vs. tolterodine, imidafenacin showed comparable reductions in urinary frequency and incontinence .

Pharmacodynamic Advantages

Q & A

Q. What experimental methodologies are used to characterize Imidafenacin’s selectivity for M3 over M1 and M2 muscarinic receptors?

Imidafenacin’s receptor selectivity is determined via radioligand binding assays using tissues expressing specific receptor subtypes (e.g., rabbit vas deferens for M1, porcine ileum for M3). The inhibitory constant (Ki) values are calculated to quantify affinity, with Imidafenacin showing 10-fold higher selectivity for M3 (Kb = 0.317 nM) compared to M2 (IC50 = 4.13 nM) . Functional antagonism assays in isolated organs (e.g., bladder contraction inhibition) further validate tissue-specific effects .

Q. How do in vitro and in vivo models differentiate Imidafenacin’s effects on bladder vs. salivary gland receptors?

In vitro models use isolated porcine bladder strips and submaxillary gland tissues to measure antagonism of carbachol-induced contractions. Imidafenacin’s bladder selectivity (19-fold higher than oxybutynin) is attributed to its preferential inhibition of M3-mediated bladder contractions over salivary M3 receptors . In vivo, dose-dependent suppression of carbachol-induced urinary frequency in rats is monitored via cystometry, with minimal impact on salivary secretion .

Q. What pharmacokinetic parameters are critical for assessing Imidafenacin’s metabolite M3 in preclinical studies?

Key parameters include plasma half-life (t½) , metabolic stability (CYP3A4/UGT involvement), and tissue distribution . Imidafenacin’s short t½ (~2.9 hours in humans) necessitates frequent dosing in animal studies to maintain therapeutic levels, while metabolite M3’s persistence is evaluated via LC-MS/MS .

Q. How are cognitive safety profiles of Imidafenacin assessed in animal models?

Morris water maze tests in mice evaluate spatial memory retention after chronic Imidafenacin administration. Unlike older anticholinergics (e.g., oxybutynin), Imidafenacin shows no impairment in learning or memory at therapeutic doses, attributed to its low blood-brain barrier penetration .

Q. What bioanalytical techniques are used to quantify Imidafenacin and M3 in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is standard for quantifying Imidafenacin and M3 in plasma/tissue samples. Validation includes linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (>80%) .

Advanced Research Questions

Q. How can contradictory data on Imidafenacin’s organ selectivity be resolved across species?

Discrepancies in bladder vs. salivary gland selectivity between rodents and humans arise from species-specific receptor expression (e.g., M3/M1 ratios). Cross-species studies using xenotransplanted human bladder tissues in immunodeficient mice can standardize models. Meta-analyses of receptor binding (Kd) data from recombinant systems (e.g., CHO cells expressing human M1/M3) also clarify inconsistencies .

Q. What experimental designs optimize the detection of M3 metabolite-mediated toxicity?

Repeated-dose toxicity studies in rodents (28–90 days) with metabolite M3 dosing (1–10× clinical exposure) assess target organ effects. Histopathology (e.g., bladder hypertrophy, salivary gland atrophy) and biomarkers (e.g., serum amylase for salivary function) are prioritized. Regulatory guidelines (ICH M3(R2)) recommend parallel genotoxicity assays (Ames test, micronucleus) .

Q. How do Imidafenacin’s effects on nocturnal urine osmolarity inform dosing regimens for OAB with nocturia?

Prospective cohort studies stratify patients by baseline nocturnal urine osmolarity (Uosm). Low Uosm patients show significant reductions in nighttime voiding volume post-Imidafenacin (0.1 mg BID), while high Uosm patients require adjunctive desmopressin. Mechanistically, Imidafenacin enhances vasopressin-mediated water reabsorption via M3 receptor blockade in renal tubules .

Q. What in silico tools predict metabolite M3’s interactions with off-target receptors?

Molecular docking simulations (AutoDock Vina) and pharmacophore modeling (LigandScout) identify potential off-target binding (e.g., cardiac M2 receptors). MBROLE3 annotates M3’s metabolic pathways and toxicity risks using chemical identifiers (CAS 170105-16-5) and KEGG/ChEBI databases .

Q. How do translational gaps in Imidafenacin’s efficacy between preclinical and clinical studies inform future trial designs?

Discrepancies in bladder selectivity metrics (e.g., 19-fold in rats vs. 3-fold in humans) necessitate population pharmacokinetic-pharmacodynamic (PopPK-PD) modeling to adjust interspecies scaling. Adaptive trial designs with biomarker-driven endpoints (e.g., urinary ATP levels for bladder activity) improve predictive power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.